
(113C)Prop-2-enoic acid
Overview
Description
(113C)Prop-2-enoic acid, also known as acrylic acid, is an organic compound with the chemical formula C3H4O2. It is the simplest unsaturated carboxylic acid, consisting of a vinyl group directly connected to a carboxylic acid terminus. This colorless liquid has a characteristic acrid or tart smell and is miscible with water, alcohols, ethers, and chloroform .
Preparation Methods
Synthetic Routes and Reaction Conditions: (113C)Prop-2-enoic acid is primarily produced by the oxidation of propylene, a byproduct of ethylene and gasoline production. The reaction involves the following steps: [ 2 \text{CH}_2=\text{CHCH}_3 + 3 \text{O}_2 \rightarrow 2 \text{CH}_2=\text{CHCO}_2\text{H} + 2 \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of this compound typically involves the catalytic oxidation of propylene in the presence of air. This process is carried out in a multi-tubular reactor with a fixed-bed catalyst at temperatures ranging from 250°C to 300°C .
Chemical Reactions Analysis
Types of Reactions: (113C)Prop-2-enoic acid undergoes various chemical reactions, including:
Polymerization: It can polymerize to form polyacrylic acid or other copolymers.
Esterification: Reacts with alcohols to form esters.
Addition Reactions: The double bond in this compound can undergo addition reactions with halogens, hydrogen halides, and other reagents.
Common Reagents and Conditions:
Polymerization: Initiated by free radicals, heat, or light.
Esterification: Typically involves an acid catalyst such as sulfuric acid.
Addition Reactions: Often carried out in the presence of a catalyst or under UV light.
Major Products:
Polyacrylic Acid: Used in superabsorbent polymers.
Acrylic Esters: Used in paints, coatings, and adhesives.
Scientific Research Applications
Chemical Synthesis
Monomer for Polymer Production
(113C)Prop-2-enoic acid serves as a crucial monomer in the synthesis of various polymers. It is primarily used to produce polyacrylic acid and its derivatives, which are utilized in superabsorbent materials, coatings, adhesives, and sealants. The polymerization process can be initiated through various methods including radical polymerization, which allows for the production of polymers with tailored properties.
Polymer Type | Applications |
---|---|
Polyacrylic Acid | Superabsorbent materials (diapers, agricultural products) |
Polyacrylate | Coatings, adhesives, and sealants |
Acrylic Copolymers | Paints, textiles, and medical devices |
Biomedical Applications
Drug Delivery Systems
Recent studies have highlighted the potential of this compound in biomedical applications, particularly in drug delivery systems. Its ability to form hydrogels makes it suitable for controlled release formulations. Research indicates that copolymers derived from this compound can encapsulate therapeutic agents, allowing for sustained release over time.
Case Study: Controlled Release Hydrogels
A study demonstrated that hydrogels made from this compound could effectively deliver growth factors in tissue engineering applications. The hydrogels were shown to maintain structural integrity while allowing for the gradual release of encapsulated proteins over an extended period.
Environmental Applications
Water Treatment
This compound has been investigated for its role in water treatment processes. Its derivatives are used to create flocculants that help remove contaminants from wastewater. The ability to form stable complexes with heavy metals enhances its effectiveness in environmental remediation.
Application | Mechanism |
---|---|
Flocculation | Binds to suspended particles to facilitate sedimentation |
Heavy Metal Removal | Forms complexes with metal ions for easier removal |
Agricultural Uses
Soil Conditioning Agents
In agriculture, this compound is used in soil conditioning agents that improve water retention and nutrient availability. These agents can enhance soil structure and promote better crop yields.
Mechanism of Action
The mechanism of action of (113C)Prop-2-enoic acid involves its ability to undergo polymerization and form cross-linked networks. These networks can absorb large amounts of water, making them useful in superabsorbent materials. The molecular targets and pathways involved include the interaction of the vinyl group with various initiators and catalysts, leading to the formation of long polymer chains .
Comparison with Similar Compounds
Acroleic Acid: Similar structure but with an aldehyde group.
Ethylenecarboxylic Acid: Another name for (113C)Prop-2-enoic acid.
Propenoic Acid: Another name for this compound.
Vinylformic Acid: Similar structure but with a formyl group.
Uniqueness: this compound is unique due to its ability to polymerize and form a wide range of useful products, including superabsorbent polymers and acrylic esters. Its versatility in various chemical reactions and applications in multiple industries sets it apart from other similar compounds .
Biological Activity
(113C)Prop-2-enoic acid, also known as 13C-labeled acrylic acid, is a compound that has garnered attention for its unique biological properties and potential applications in various fields, including biochemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant case studies.
This compound is a derivative of acrylic acid, characterized by the presence of a carbon-13 isotope. Its molecular formula is C3H4O2, and it is primarily recognized for its role in metabolic studies due to its labeling with the stable isotope . This labeling allows researchers to trace its incorporation into various biological systems, providing insights into metabolic pathways and cellular functions.
The biological activity of this compound is primarily linked to its incorporation into cellular membranes and its interactions with metabolic pathways. The following mechanisms have been identified:
- Membrane Fluidity : The compound affects the fluidity of cell membranes, which can influence various membrane-bound processes, including receptor signaling and enzyme activity.
- Metabolic Pathways : It serves as a substrate for several enzymes involved in fatty acid metabolism. Its incorporation into lipids can alter lipid profiles within cells, impacting energy storage and membrane composition.
- Cell Signaling : this compound may modulate signaling pathways related to inflammation and cell growth. Its interaction with peroxisome proliferator-activated receptors (PPARs) has been noted to regulate genes involved in lipid metabolism and inflammatory responses .
Biological Activity
Research has demonstrated several biological activities associated with this compound:
- Anti-inflammatory Effects : Studies indicate that this compound can inhibit nitric oxide production in activated macrophages, suggesting potential anti-inflammatory properties .
- Cancer Metabolism : In cancer research, the compound has been used to study metabolic differences between cancerous and non-cancerous cells. For instance, high-invasive cancer cells showed increased incorporation of this compound compared to low-invasive cells, highlighting altered lipid metabolism as a factor in cancer invasiveness .
- Cell Viability : The compound's effect on cell viability has been assessed through various assays. It has been shown to affect the proliferation of certain cancer cell lines, indicating potential applications in cancer therapy .
Case Studies
Several case studies have explored the implications of this compound in different biological contexts:
Case Study 1: Cancer Cell Metabolism
A study investigated the role of this compound in oral squamous cell carcinoma. Researchers used mass spectrometry to track the incorporation of the compound into fatty acids within high-invasive and low-invasive cell lines. Results indicated that high-invasive cells had a significantly higher uptake of the labeled compound, suggesting that metabolic adaptations play a crucial role in cancer progression.
Case Study 2: Anti-inflammatory Mechanisms
In another study focusing on inflammatory responses, this compound was evaluated for its ability to inhibit nitric oxide production in lipopolysaccharide-stimulated RAW 264.7 macrophages. The study found that treatment with the compound led to a dose-dependent reduction in nitric oxide levels without affecting cell viability, supporting its potential as an anti-inflammatory agent .
Comparative Analysis
To better understand the unique properties of this compound compared to other fatty acids, a comparative analysis is presented below:
Compound | Structure Type | Unique Features | Biological Activity |
---|---|---|---|
This compound | Unsaturated Fatty Acid | Carbon-13 labeled for metabolic tracing | Anti-inflammatory; alters cancer metabolism |
Oleic Acid | Monounsaturated Fatty Acid | Common dietary fat; influences membrane fluidity | Supports heart health; anti-inflammatory |
Linoleic Acid | Polyunsaturated Fatty Acid | Essential fatty acid; two double bonds | Promotes skin health; anti-inflammatory |
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for characterizing (113C)Prop-2-enoic acid, and how should data be interpreted methodologically?
- Answer :
- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm proton and carbon environments. Compare chemical shifts with non-isotopic analogs to identify isotopic labeling effects .
- Infrared (IR) Spectroscopy : Analyze carbonyl (C=O) and hydroxyl (O-H) stretching frequencies to confirm functional groups. Peaks near 1700 cm (C=O) and 2500–3300 cm (O-H) are typical for carboxylic acids.
- Mass Spectrometry (MS) : Employ high-resolution MS to verify molecular weight and isotopic purity (113C labeling). Fragmentation patterns can elucidate structural stability.
- Data Interpretation : Cross-validate results with computational methods (e.g., density functional theory) to resolve ambiguities. Tabulate spectral data with error margins and reference standards .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Conduct experiments in fume hoods to minimize inhalation risks. Monitor airborne concentrations via industrial hygiene surveys .
- Exposure Response : Immediate washing with water for skin contact; eye wash stations and emergency showers must be accessible. Contaminated clothing should be removed and professionally decontaminated .
- Documentation : Maintain records of safety training, exposure monitoring, and incident reports per OSHA standards .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data during structural determination of this compound?
- Answer :
- Refinement Software : Use SHELXL for iterative refinement, adjusting parameters like thermal displacement factors and occupancy rates. Validate against high-resolution data to reduce noise .
- Twinned Data Analysis : Apply WinGX suite tools to detect and model twinning. Compare values across datasets to identify inconsistencies .
- Statistical Validation : Calculate to assess model bias. Discrepancies >5% warrant re-examination of hydrogen placement or solvent molecules .
- Example Workflow :
Step | Action | Software/Tool |
---|---|---|
1 | Data integration | SHELX |
2 | Twinning detection | WinGX |
3 | Refinement | SHELXL |
4 | Validation | CCDC Mercury |
Q. What methodological approaches are effective for analyzing hydrogen-bonding networks in this compound crystals?
- Answer :
- Graph Set Analysis : Apply Etter’s formalism to classify hydrogen bonds (e.g., for donor, for acceptor). Use software like SHELX to generate bond graphs and identify motifs (e.g., chains, rings) .
- Directionality and Geometry : Measure bond lengths (typically 1.8–2.2 Å for O-H···O) and angles (>120°) using ORTEP-3 for 3D visualization. Compare with non-isotopic analogs to assess isotopic effects .
- Thermal Motion Analysis : Refine anisotropic displacement parameters to distinguish static disorder from dynamic motion. High thermal motion may indicate weak or transient bonds .
Q. How should researchers design experiments to address contradictory reactivity data in this compound studies?
- Answer :
- Controlled Variables : Standardize reaction conditions (temperature, solvent purity, isotopic enrichment). Use inert atmospheres (N/Ar) to minimize side reactions.
- Replication : Perform triplicate trials with independent synthetic batches. Statistical outliers should undergo Grubbs’ test for exclusion .
- Mechanistic Probes : Employ isotopic tracing (e.g., labeling) to track reaction pathways. Combine kinetic studies (e.g., stopped-flow spectroscopy) with computational modeling (DFT) to validate mechanisms .
- Data Reporting : Tabulate results with confidence intervals and p-values. Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .
Q. Methodological Frameworks
Q. What frameworks guide the formulation of rigorous research questions for this compound studies?
- Answer :
- PICOC Criteria : Structure questions using Population (e.g., isotopic variants), Intervention (synthetic methods), Comparison (non-isotopic analogs), Outcomes (reactivity/stability), and Context (academic labs) .
- FINER Evaluation : Ensure questions are Feasible (resource-aware), Novel (address literature gaps), Ethical (OSHA-compliant), and Relevant (advance isotopic chemistry) .
- Example Table :
PICOC Element | Application to this compound |
---|---|
Population | Isotopically labeled carboxylic acids |
Intervention | Synthesis via -enriched precursors |
Comparison | Non-labeled Prop-2-enoic acid |
Outcomes | Kinetic isotope effects (KIE) |
Context | Academic mechanistic studies |
Properties
IUPAC Name |
(113C)prop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O2/c1-2-3(4)5/h2H,1H2,(H,4,5)/i3+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXOWILDQLNWCW-LBPDFUHNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[13C](=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40514651 | |
Record name | (1-~13~C)Prop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40514651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
73.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95387-98-7 | |
Record name | (1-~13~C)Prop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40514651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Acrylic acid-1-13C | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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